molecular formula C10H14OS B2889715 4-Butoxybenzenethiol CAS No. 1129-79-9

4-Butoxybenzenethiol

Cat. No. B2889715
CAS RN: 1129-79-9
M. Wt: 182.28
InChI Key: NTVBSXKGESYRLC-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Ultrasound-Assisted Synthesis

  • Application: Enhanced synthesis of aromatic ethers.
  • Research: Harikumar & Rajendran (2014) reported the successful preparation of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasound irradiation. This method shows significant enhancement compared to non-ultrasound methods (Harikumar & Rajendran, 2014).

Polyamides Synthesis

  • Application: Creation of polyamides with ortho-phenylene units.
  • Research: Hsiao, Yang, & Chen (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a compound derived from 4-tert-butylcatechol. These polyamides showed significant thermal stability and solubility in various solvents (Hsiao, Yang, & Chen, 2000).

Chemical Reaction Pathways

  • Application: Understanding biologically important reactions of nitrosobenzenes with thiols.
  • Research: Montanari, Paradisi, & Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols, revealing complex reaction pathways leading to the formation of azoxybenzenes and anilines. This study provides insights into the reaction mechanisms in different solvents (Montanari, Paradisi, & Scorrano, 1999).

Liquid Crystal Dynamics

  • Application: Study of molecular dynamics in liquid crystals.
  • Research: Juszyńska-Gałązka et al. (2014) examined the dielectric relaxation spectroscopy of 4ABO5*, a liquid crystal, revealing complex dynamics in different phases. This research contributes to the understanding of molecular motions in liquid crystals (Juszyńska-Gałązka et al., 2014).

Hydrocarbon Degradation

  • Application: Biodegradation of hydrocarbons.
  • Research: Govarthanan et al. (2017) explored the potential of Penicillium sp. CHY-2 for degrading various hydrocarbons, including butylbenzene. This study demonstrates the fungus's effectiveness in degrading hydrocarbons, useful in environmental remediation (Govarthanan et al., 2017).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating cellular processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or unexplored aspects of its chemistry .

properties

IUPAC Name

4-butoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVBSXKGESYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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